molecular formula C14H25NO2S B13953318 tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate

tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B13953318
M. Wt: 271.42 g/mol
InChI Key: GBTFOCOZERFEOQ-UHFFFAOYSA-N
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Description

tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, a mercaptomethyl group, and an azaspiro nonane ring system. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic ketone.

    Introduction of the Mercaptomethyl Group: The mercaptomethyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Thiol reagents or halogenated compounds can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The spirocyclic structure may also facilitate binding to specific receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
  • 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester

Uniqueness

tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its stability and rigidity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H25NO2S

Molecular Weight

271.42 g/mol

IUPAC Name

tert-butyl 8-(sulfanylmethyl)-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C14H25NO2S/c1-13(2,3)17-12(16)15-7-6-14(10-15)5-4-11(8-14)9-18/h11,18H,4-10H2,1-3H3

InChI Key

GBTFOCOZERFEOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)CS

Origin of Product

United States

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